[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound categorized within the imidazole family, characterized by its unique structure and properties. Imidazoles are heterocyclic compounds that contain nitrogen atoms in a five-membered ring. This specific compound features three methyl groups attached to the imidazole ring and a methanamine group at the 2-position. Its chemical formula is with a molecular weight of approximately 139.20 g/mol, and it is often utilized in scientific research due to its distinctive chemical behavior .
The synthesis of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves several steps. A common method includes the reaction of 1,4,5-trimethylimidazole with formaldehyde and ammonia. This reaction leads to the formation of the desired methanamine derivative through cyclization.
The molecular structure of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be represented using various structural formulas:
The compound has a molecular weight of 139.20 g/mol and its CAS number is 1211504-26-5 . The presence of three methyl groups contributes to its unique properties and reactivity.
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can participate in various chemical reactions typical of amines and imidazoles. These include:
The reactivity of this compound is influenced by the electron-donating effects of the methyl groups on the imidazole ring, which can stabilize positive charges formed during reactions .
The mechanism of action for [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride primarily involves its interaction with biological targets due to its amine functionality.
Upon entering biological systems:
Research indicates that compounds with similar structural features often exhibit significant biological activity, which could be explored for therapeutic applications .
Relevant data suggest that this compound exhibits typical behavior for amines in terms of reactivity and solubility profiles .
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride finds applications in various scientific fields:
The unique characteristics of this compound make it valuable for ongoing research in medicinal chemistry and related disciplines .
The 1,4,5-trimethylimidazole core provides three key advantages for pharmacophore design: First, methylation at N1 prevents undesired tautomerization, ensuring structural consistency during biological evaluation. Second, the 4,5-dimethyl groups induce steric and electronic modulation of the imidazole ring, elevating the pKa of the N3 nitrogen to enhance receptor binding through optimized hydrogen bonding [3] [9]. This is evidenced in PubChem entries for 1,4,5-trimethyl-1H-imidazole (CID 23555772) and its derivatives, which demonstrate consistent bioactivity profiles [3] [9]. Third, the scaffold exhibits resistance to oxidative metabolism, extending compound half-life in vivo [9].
Table 1: Key 1,4,5-Trimethylimidazole Derivatives and Their Chemical Attributes
Compound Name | CAS Registry Number | Molecular Formula | Structural Significance |
---|---|---|---|
1,4,5-Trimethyl-1H-imidazole | 20185-22-2 | C₆H₁₀N₂ | Core scaffold exhibiting metabolic stability and optimized pKa [9] |
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine | Not specified | C₇H₁₅N₃ | Primary amine precursor for Mannich reactions and Schiff base formation [3] |
N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride | 1332531-08-4 | C₈H₁₇Cl₂N₃ | Bioactive derivative with enhanced water solubility [5] |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | 23555772 | C₇H₁₂N₂O | Synthetic intermediate for ester/conjugate formation [3] |
N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride | 46784282 | C₉H₁₇Cl₂N₃ | Secondary amine analog demonstrating receptor-targeting potential [2] |
The aminomethyl group (–CH₂NH₂) at the C2 position of 1,4,5-trimethylimidazole enables three critical biochemical interactions: nucleophilic participation in Schiff base formation, hydrogen-bond donation, and electrostatic recognition of biological targets. This functionalization converts the heterocycle into a versatile synthon for:
Table 2: Synthetic Applications of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine
Reaction Type | Reagents/Conditions | Product Class | Biological Significance |
---|---|---|---|
Mannich Reaction | Formaldehyde + Phenol/heterocycle (50-80°C) | Aminomethylated Adducts | Antibacterial/antifungal agents targeting membrane integrity [6] |
Schiff Base Formation | Aldehydes/ketones (RT, solvent) | Imine Coordination Complexes | Anticancer activity through metal chelation (e.g., Sn, Pt) [4] [7] |
Acylation | Acid chlorides/anhydrides (base catalyst) | Amide Conjugates | Kinase inhibition and receptor antagonism [10] |
Quaternary Salt Formation | HCl/ethanol | Dihydrochloride Salts | Improved pharmacokinetics via enhanced solubility and dissolution [2] [5] |
The exploration of 1,4,5-trimethylimidazole derivatives originated in the 1990s with investigations into imidazole-based antifungals and antivirals. [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine emerged as a key intermediate after 2010, when advances in regioselective methylation enabled efficient C2-aminomethyl functionalization without N-quaternization [3] [9]. Despite its synthetic utility, three critical research gaps persist:
Table 3: Historical Evolution and Unmet Research Needs
Time Period | Key Advancements | Current Limitations |
---|---|---|
1990–2005 | Discovery of 1,4,5-trimethylimidazole’s metabolic stability | Low synthetic yield of C2-functionalized derivatives |
2005–2015 | Development of Pd-catalyzed C-H amination for aminomethyl synthesis | Limited characterization of hydrochloride salt forms (e.g., solubility, stability) |
2015–Present | Application in Claisen-Schmidt condensations for bioactive chalcone analogs [7] | Sparse in vivo efficacy data; unknown ADME/PK profiles |
Future Research | Target deconvolution via chemical proteomics; green chemistry synthesis | Mechanistic understanding of methylation-dependent bioactivity modulation |
"The strategic incorporation of gem-dimethyl groups on heterocyclic scaffolds remains underexploited in medicinal chemistry, despite its potential to confer profound metabolic advantages." – Adapted from Quinoxaline Pharmacophore Review [8]
The trajectory for this compound class necessitates integration with modern drug discovery paradigms: fragment-based screening to identify minimal pharmacophoric elements, and covalent inhibitor design leveraging the reactive primary amine. As imidazo[1,2-a]quinolines and related fused systems advance into clinical trials (e.g., anticancer agent XL-147), the chemical insights from trimethylimidazolylmethylamine chemistry will accelerate next-generation heterocyclic therapeutics addressing unresolved bioactivity and selectivity challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1